3-(Methylsulfonyl)-1,2-benzenediamine
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Overview
Description
3-(Methylsulfonyl)-1,2-benzenediamine is an organic compound that features a benzene ring substituted with two amino groups and a methylsulfonyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, contributing to their diverse biological activities
Mode of Action
The mode of action of 3-(Methylsulfonyl)-1,2-benzenediamine is currently unknown. It’s possible that it interacts with its targets in a way that induces changes in cellular processes, similar to other compounds with a similar structure . More research is required to elucidate the specific interactions and resulting changes caused by this compound.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, suggesting that they may influence multiple pathways
Pharmacokinetics
These properties significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect a compound’s activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1,2-benzenediamine typically involves the sulfonation of 1,2-diaminobenzene. One common method is to react 1,2-diaminobenzene with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-1,2-benzenediamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid can be used.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base are typically used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Various reduced forms, such as amines or hydroxylamines.
Substitution: Acylated or alkylated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Methylsulfonyl)-1,2-benzenediamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminobenzene: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.
3-(Methylsulfonyl)-1,4-benzenediamine: Similar structure but with amino groups in different positions, leading to different reactivity and applications.
Methylsulfonylmethane: Contains the methylsulfonyl group but lacks the aromatic ring and amino groups.
Uniqueness
3-(Methylsulfonyl)-1,2-benzenediamine is unique due to the presence of both amino groups and a methylsulfonyl group on the benzene ring
Properties
IUPAC Name |
3-methylsulfonylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIQAMUPQDZCCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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